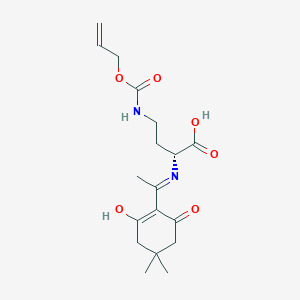

Dde-D-dab(alloc)-OH

Description

Properties

IUPAC Name |

(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSDGSZSUXSVKJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dde-D-dab(alloc)-OH, a derivative of D-2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis, particularly due to its unique protective groups: Dde (4,4'-Dichlorodiphenylsulphonyl) and alloc (allyloxycarbonyl). This article explores its biological activity, synthesis methods, and potential applications in various fields.

Overview of this compound

This compound serves primarily as a protected amino acid building block in solid-phase peptide synthesis. The protective groups allow for selective coupling during peptide assembly and can be removed under specific conditions to reveal the functional groups of the amino acid. The D-amino acid structure is particularly significant as it can influence peptide conformation and stability, impacting receptor interactions and biological signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing orthogonal protection strategies. This approach enables the formation of complex peptide structures, including cyclic and branched peptides. The use of Fmoc (Fluorenylmethoxycarbonyl) as an additional protecting group further enhances the versatility of this compound in synthesizing diverse peptides.

While specific biological activities of this compound are not extensively documented, compounds with similar structures have been studied for their roles in modulating biological processes. D-amino acids often exhibit unique properties that can affect:

- Peptide Conformation : The incorporation of D-amino acids can alter the folding and stability of peptides, potentially enhancing their biological activity.

- Receptor Interactions : Changes in amino acid chirality can influence how peptides interact with biological receptors, which may lead to altered signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that peptides incorporating D-amino acids can exhibit improved antimicrobial properties. For instance, modifications to the structure of polymyxin B by substituting certain residues with D-amino acids have been linked to increased efficacy against resistant bacterial strains while maintaining low cytotoxicity in human cell lines .

- Cytotoxicity Studies : In studies involving HepG2 cells, certain derivatives of Dab demonstrated varying levels of cytotoxicity depending on structural modifications. For example, replacing linear sequences within peptides with D-amino acids affected both antibacterial activity and cytotoxicity profiles .

- Immunological Implications : The introduction of D-amino acids into peptide sequences has been associated with changes in immune responses. For example, alterations in T-cell mediated cytokine production have been observed, suggesting potential applications in immunotherapy or vaccine development .

Comparative Analysis

A summary table comparing the biological activities and properties of various derivatives related to this compound is provided below:

| Compound | Biological Activity | Cytotoxicity Level | Applications |

|---|---|---|---|

| This compound | Modulates receptor interactions | Low | Peptide synthesis |

| Polymyxin B Derivative | Enhanced antimicrobial activity | Moderate | Antibiotic development |

| Fmoc-Dab-OH | Influences immune response | Varies | Immunotherapy |

Scientific Research Applications

Applications in Peptide Synthesis

- Peptide Assembly:

- Cyclic and Branched Peptides:

- Drug Development:

Case Study 1: Antimicrobial Peptides

Research has shown that peptides containing D-amino acids can modulate biological processes, influencing receptor interactions and signaling pathways. For instance, studies on octapeptin antibiotics demonstrated that the incorporation of D-amino acids improved their efficacy against bacterial strains .

Case Study 2: Structural Analysis

In studies involving structural biology, peptides synthesized with this compound were analyzed using NMR spectroscopy to understand their conformational dynamics. These studies revealed critical insights into how specific amino acid configurations affect peptide behavior in biological systems .

Comparison with Other Protective Groups

| Property | This compound | ivthis compound | Fmoc-Dab(Alloc)-OH |

|---|---|---|---|

| Stability | Moderate | High | Moderate |

| Selective Deprotection | Yes | Yes | Yes |

| Application Scope | Broad | Limited to specific cases | Broad |

The choice between using Dde or ivDde protective groups depends on the specific requirements of the peptide synthesis process, such as stability during deprotection steps and the desired final peptide structure .

Comparison with Similar Compounds

Physicochemical Properties

Applications

Dde-D-dab(alloc)-OH is critical for synthesizing complex peptides requiring orthogonal protection strategies, such as branched or cyclic peptides .

Structural and Functional Differences

The table below compares this compound with structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Protecting Groups | Amino Acid Backbone | Key Applications |

|---|---|---|---|---|---|

| This compound | 596797-14-7 | C₂₉H₃₂N₂O₆ | Dde, Alloc | D-Dab | Orthogonal SPPS, cyclic peptides |

| Fmoc-L-Dab(Alloc)-OH | 188970-92-5 | C₂₄H₂₆N₂O₆ | Fmoc, Alloc | L-Dab | Sequential SPPS, glycopeptides |

| Fmoc-SS-Dab(3-Aloc)-OH | 1272754-91-2 | C₂₉H₃₂N₂O₆ | Fmoc, Alloc | (2S,3S)-Dab | Stereoselective peptide engineering |

| BOC-DAP(ALOC)-OH DCHA | 204197-28-4 | C₂₄H₄₃N₃O₆ | Boc, Alloc | L-Dap | Acid-stable intermediates |

| H-Aib-OH | 62-57-7 | C₄H₉NO₂ | None (unusual backbone) | α-aminoisobutyric | Conformational studies, peptidomimetics |

Key Distinctions

(a) Protection Strategy

- This compound : Combines base-labile (Dde) and transition-metal-labile (Alloc) groups, enabling orthogonal deprotection .

- Fmoc-L-Dab(Alloc)-OH : Uses Fmoc (base-labile) and Alloc, suitable for sequential SPPS but lacks Dde’s orthogonality .

- BOC-DAP(ALOC)-OH DCHA : Employs Boc (acid-labile) and Alloc, ideal for acid-stable intermediates but incompatible with acid-sensitive residues .

(b) Backbone Flexibility

- D-Dab vs. L-Dab : this compound’s D-configuration enables incorporation into D-peptides or mirror-image phage display libraries, unlike L-Dab derivatives .

- Dab vs. Dap : Dab (4-carbon backbone) offers longer spacing between amine groups than Dap (3-carbon), affecting peptide folding and stability .

(c) Stereochemical Control

- Fmoc-SS-Dab(3-Aloc)-OH : The (2S,3S) configuration imposes rigid stereochemical constraints, critical for designing peptides with defined tertiary structures .

Preparation Methods

Starting Material Selection and Chiral Resolution

D-Dab, the core structure, is typically synthesized via enzymatic resolution or asymmetric hydrogenation of precursors. Commercial D-Dab derivatives (e.g., Fmoc-D-Dab-OH) serve as starting points, though chiral auxiliaries may be employed for enantiomeric purity.

Alloc Protection of the Side-Chain Amine

The side-chain amine of D-Dab is protected first using Alloc-Osu (allyloxycarbonyl-N-hydroxysuccinimide ester) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. This reaction proceeds at room temperature for 2–4 hours, yielding D-Dab(alloc)-OH .

Reaction Conditions:

| Reagent | Equivalents | Solvent | Time | Yield |

|---|---|---|---|---|

| Alloc-Osu | 1.2 | DCM | 3 h | 85% |

| DIEA | 2.5 | - | - | - |

Dde Protection of the α-Amine

The α-amine is subsequently protected with Dde-OH using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 6 hours.

Optimized Protocol:

-

Dissolve D-Dab(alloc)-OH (1.0 equiv) and Dde-OH (1.5 equiv) in DMF.

-

Add DIC (1.5 equiv) and HOBt (1.5 equiv).

-

Stir at 0°C for 1 hour, then at room temperature for 5 hours.

-

Quench with aqueous citric acid, extract with ethyl acetate, and purify via silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Activation and Loading

2-Chlorotrityl chloride (2-CTC) resin is preferred for its high loading capacity and stability. Pre-activation involves treating the resin with thionyl chloride (10% in DCM) overnight, followed by coupling with Fmoc-protected amino acids (e.g., Fmoc-Thr(tBu)-OH) using DIEA as a base.

Key Steps:

Incorporation of this compound

During SPPS, This compound is coupled using DIC/Oxyma Pure (3.0 equiv each) in DMF. The Kaiser test confirms complete coupling, and repeated treatments ensure >95% yield.

Deprotection and Orthogonal Cleavage

Selective Alloc Removal

The Alloc group is cleaved using palladium(0) catalysts (e.g., Pd(PPh₃)₄) under an inert atmosphere. A mixture of DCM/acetic acid/N-methylmorpholine (92.5:5:2.5) facilitates efficient deprotection within 2 hours.

Conditions:

Dde Group Cleavage

Hydrazine hydrate (2% in DMF) selectively removes the Dde group without affecting Alloc. Reaction completion is verified by LC-MS.

Analytical Characterization

Mass Spectrometry

MALDI-TOF-MS and ESI-MS confirm molecular weights. For example, This compound exhibits [M+H]⁺ at m/z 452.3 (calculated: 452.2).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

Challenges and Optimization

Q & A

Q. How can researchers align their studies on this compound with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer :

- Feasible : Pilot studies to confirm reagent availability and synthetic feasibility.

- Novel : Compare novel applications (e.g., targeted drug delivery) against prior work (CAS 204316-32-5).

- Ethical : Disclose potential hazards (e.g., palladium waste) in compliance with institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.